molecular formula C10H10F2O2 B13574653 3-(2,5-Difluorophenyl)butanoic acid

3-(2,5-Difluorophenyl)butanoic acid

Cat. No.: B13574653
M. Wt: 200.18 g/mol
InChI Key: AHTMTFWPIZWBIL-UHFFFAOYSA-N
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Description

3-(2,5-Difluorophenyl)butanoic acid: is an organic compound with the molecular formula C10H10F2O2 It is characterized by the presence of a butanoic acid moiety attached to a difluorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(2,5-Difluorophenyl)butanoic acid typically involves the reaction of 2,5-difluorobenzene with butanoic acid derivatives under specific conditions. One common method involves the use of a Grignard reagent, where 2,5-difluorobenzene is reacted with a butanoic acid chloride in the presence of a catalyst such as palladium. The reaction is carried out under an inert atmosphere to prevent oxidation and is typically performed at elevated temperatures to ensure complete conversion .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications .

Chemical Reactions Analysis

Types of Reactions: 3-(2,5-Difluorophenyl)butanoic acid undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: 3-(2,5-Difluorophenyl)butanoic acid is used as a building block in organic synthesis. Its unique structure allows for the creation of complex molecules through various chemical reactions, making it valuable in the development of new materials and compounds .

Biology: In biological research, this compound is studied for its potential interactions with biological molecules. Its difluorophenyl group can enhance binding affinity and specificity in biochemical assays .

Medicine: The compound is investigated for its potential therapeutic applications. Its ability to undergo various chemical modifications makes it a candidate for drug development, particularly in designing molecules with improved pharmacokinetic properties .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its stability and reactivity make it suitable for various industrial processes .

Mechanism of Action

The mechanism of action of 3-(2,5-Difluorophenyl)butanoic acid involves its interaction with specific molecular targets. The difluorophenyl group can enhance the compound’s binding affinity to enzymes and receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

  • 3-(2,4-Difluorophenyl)butanoic acid
  • 3-(2,6-Difluorophenyl)butanoic acid
  • 3-(3,5-Difluorophenyl)butanoic acid

Comparison: While these compounds share a similar core structure, the position of the fluorine atoms on the phenyl ring can significantly impact their chemical properties and reactivity. For example, 3-(2,5-Difluorophenyl)butanoic acid may exhibit different reactivity patterns in substitution reactions compared to its 2,4- or 2,6-difluorophenyl counterparts. This uniqueness makes this compound particularly valuable in specific applications where its distinct reactivity is advantageous .

Properties

Molecular Formula

C10H10F2O2

Molecular Weight

200.18 g/mol

IUPAC Name

3-(2,5-difluorophenyl)butanoic acid

InChI

InChI=1S/C10H10F2O2/c1-6(4-10(13)14)8-5-7(11)2-3-9(8)12/h2-3,5-6H,4H2,1H3,(H,13,14)

InChI Key

AHTMTFWPIZWBIL-UHFFFAOYSA-N

Canonical SMILES

CC(CC(=O)O)C1=C(C=CC(=C1)F)F

Origin of Product

United States

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